molecular formula C15H11ClN4O3S B2858592 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 1396871-74-1

1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2858592
CAS RN: 1396871-74-1
M. Wt: 362.79
InChI Key: AYFDFBUHHCNCFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C15H11ClN4O3S and its molecular weight is 362.79. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 6-oxo-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 6-oxo-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antibacterial Applications

Compounds related to 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 6-oxo-1,6-dihydropyridazine-3-carboxylate have been synthesized and evaluated for their antimicrobial properties. Novel derivatives incorporating benzothiazole and azetidinone frameworks have shown moderate to good inhibition against a range of Gram-positive and Gram-negative bacteria, as well as various fungi. These findings highlight the potential of such compounds in developing new antimicrobial agents (Gilani et al., 2016; Dabholkar & Parab, 2011).

Anti-inflammatory and Analgesic Applications

Some derivatives of the compound class have been investigated for their anti-inflammatory and analgesic activities. These studies demonstrate the potential therapeutic applications of such compounds in treating inflammation and pain, indicating a promising avenue for further pharmaceutical development (El-Sawy et al., 2014).

Anticonvulsant and Antiepileptic Evaluation

Research has also focused on the anticonvulsant and antiepileptic potentials of benzothiazole derivatives. Certain compounds within this class have shown promising activities in in vivo screening, suggesting their utility in developing treatments for epilepsy and related neurological disorders (Gilani et al., 2019).

Anticancer Activity

The exploration into the anticancer activity of similar compounds has yielded positive results against various cancer cell lines. This line of research demonstrates the compound's potential as a basis for new anticancer agents, providing a foundation for future studies aimed at understanding and harnessing their therapeutic potential (Abdel-Motaal et al., 2020).

Theoretical and Experimental Investigations

Theoretical calculations alongside experimental verifications have been conducted to explore the antibacterial potential of monocyclic β-lactams, including those containing azetidinone units. These studies are crucial for the rational design of new antibacterial compounds, leveraging structural insights to enhance activity and efficacy (Parvez et al., 2010).

properties

IUPAC Name

[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl] 6-oxo-1H-pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O3S/c16-9-2-1-3-11-13(9)17-15(24-11)20-6-8(7-20)23-14(22)10-4-5-12(21)19-18-10/h1-5,8H,6-7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFDFBUHHCNCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(S2)C=CC=C3Cl)OC(=O)C4=NNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 6-oxo-1,6-dihydropyridazine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.